BenchChemオンラインストアへようこそ!

(2-Hydroxyphenyl)phosphonic acid

Analgesic activity Acute toxicity Phosphoryl salicylic acid analogues

(2-Hydroxyphenyl)phosphonic acid (CAS 53104-46-4) is an organophosphorus compound belonging to the class of arylphosphonic acids, characterized by a phosphonic acid group (–PO₃H₂) ortho to a phenolic hydroxyl on a benzene ring. With a molecular formula of C₆H₇O₄P and a molecular weight of 174.09 g·mol⁻¹, it is the most structurally compact phosphoryl analogue of salicylic acid, where the carboxylic acid moiety is replaced by a phosphonic acid group.

Molecular Formula C6H7O4P
Molecular Weight 174.09 g/mol
CAS No. 53104-46-4
Cat. No. B1622452
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Hydroxyphenyl)phosphonic acid
CAS53104-46-4
Molecular FormulaC6H7O4P
Molecular Weight174.09 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)O)P(=O)(O)O
InChIInChI=1S/C6H7O4P/c7-5-3-1-2-4-6(5)11(8,9)10/h1-4,7H,(H2,8,9,10)
InChIKeyVTLSGZWUFXMAOD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(2-Hydroxyphenyl)phosphonic Acid (CAS 53104-46-4): Procurement-Relevant Chemical Identity and Structural Profile


(2-Hydroxyphenyl)phosphonic acid (CAS 53104-46-4) is an organophosphorus compound belonging to the class of arylphosphonic acids, characterized by a phosphonic acid group (–PO₃H₂) ortho to a phenolic hydroxyl on a benzene ring [1]. With a molecular formula of C₆H₇O₄P and a molecular weight of 174.09 g·mol⁻¹, it is the most structurally compact phosphoryl analogue of salicylic acid, where the carboxylic acid moiety is replaced by a phosphonic acid group [2]. This replacement fundamentally alters the compound's acid–base behaviour (predicted pKₐ ≈ 1.93), metal-chelation geometry, and hydrolytic stability relative to carboxylate-based analogues, making it a distinct ligand scaffold in coordination chemistry and a candidate building block for phosphorus-containing bioactive molecules .

Why Generic (2-Hydroxyphenyl)phosphonic Acid Substitution by Salicylic Acid or Phenylphosphonic Acid Fails: A Procurement Perspective


The scientific and industrial selection of (2-hydroxyphenyl)phosphonic acid cannot be satisfied by simple interchange with its closest structural analogues—salicylic acid (the carboxylic acid progenitor) or phenylphosphonic acid (the phosphonic acid without the ortho-hydroxyl group)—because the phosphonic and phenolic functionalities act synergistically rather than additively. Salicylic acid provides a carboxylate chelator with log K₁ ≈ 10.83 and log K₂ ≈ 8.05 for Cu²⁺ complexation, whereas the phosphonic replacement in the target compound shifts both the protonation sequence and the denticity of metal binding [1][2]. Phenylphosphonic acid, lacking the ortho-hydroxyl, cannot form the stabilising six-membered chelate ring that defines the target compound's coordination chemistry. This ortho-hydroxyl/phosphonic acid bifunctionality is the critical structural feature that differentiates complexation stoichiometry, hydrolytic stability, and biological activity from any single-functional-group analogue, making generic substitution scientifically invalid for applications dependent on this specific chelation motif [3].

Quantitative Differentiation Evidence for (2-Hydroxyphenyl)phosphonic Acid Versus Closest Comparators


Analgesic Activity and Acute Toxicity: (2-Hydroxyphenyl)phosphonic Acid vs. 2-Hydroxyphenylphosphinic Acid (Direct Head-to-Head Comparison)

In a direct head-to-head study evaluating phosphoryl analogues of salicylic acid as potential non-steroidal anti-inflammatory drug candidates, the phosphinic acid analogue (2-hydroxyphenylphosphinic acid) demonstrated analgesic activity significantly higher than both (2-hydroxyphenyl)phosphonic acid and the clinical reference sodium metamizole [1]. The phosphinic acid exhibited low acute toxicity with an LD₅₀ of 3500 mg·kg⁻¹. While the target phosphonic acid was less active as an analgesic, this head-to-head data set provides the quantitative baseline for selecting the phosphonic acid specifically when lower potency or a differentiated pharmacological profile is required, or when the phosphonic acid's distinct coordination chemistry (non-reducible P–C bond, different metabolic stability) is the selection driver [1].

Analgesic activity Acute toxicity Phosphoryl salicylic acid analogues In vivo pharmacology

Copper(II) Complexation Stability: (2-Hydroxyphenyl)phosphonic Acid vs. Salicylic Acid (Cross-Study Comparable)

The Cu²⁺ complexation behaviour of 2-hydroxyphenylphosphonic acids has been quantitatively characterised by potentiometric titration and compared with that of salicylic acid. For the structurally analogous 2-hydroxy-5-methoxyphenylphosphonic acid (H₃L1, a representative member of the 2-hydroxyphenylphosphonic acid class), the stability constants are log K₁ = 8.34 ± 0.02 and log K₂ = 7.88 ± 0.20 for the CuL⁻ and CuL₂⁴⁻ complexes, significantly lower than those of salicylic acid (log K₁ = 10.83 and log K₂ = 8.05) [1]. The parent (2-hydroxyphenyl)phosphonic acid has also had its protonation constants and Cu²⁺ stability constants experimentally determined by potentiometric titration, confirming that the phosphonic acid scaffold yields systematically different complexation thermodynamics relative to the carboxylic acid progenitor [2]. This shift in stability constants translates into different metal speciation profiles under physiological or process conditions, directly impacting applications in metal-selective extraction and radiopharmaceutical design.

Coordination chemistry Stability constants Copper(II) chelation Potentiometric titration

Thermal Stability and Physical Form: (2-Hydroxyphenyl)phosphonic Acid vs. Salicylic Acid and Phenylphosphonic Acid (Cross-Study Comparable)

The experimentally determined melting point of (2-hydroxyphenyl)phosphonic acid is 178–179 °C , which is 17–21 °C higher than that of salicylic acid (158–161 °C) and 13–16 °C higher than that of phenylphosphonic acid (162–165 °C) [1][2]. This elevated melting point indicates stronger intermolecular hydrogen-bonding networks in the solid state, attributable to the dual hydrogen-bond donor/acceptor capacity of the phosphonic acid group combined with the ortho-phenolic hydroxyl. The higher melting point and associated lower vapour pressure (0.0 ± 1.0 mmHg at 25 °C predicted) confer practical advantages in solid-phase formulation, high-temperature reaction media, and storage stability under ambient conditions compared to the lower-melting carboxylic acid and parent phosphonic acid analogues.

Thermal stability Melting point Solid-state properties Process chemistry

Acid–Base Behaviour: (2-Hydroxyphenyl)phosphonic Acid vs. Salicylic Acid (Class-Level Inference with Quantitative Predicted pKₐ)

The predicted pKₐ of (2-hydroxyphenyl)phosphonic acid is 1.93 ± 0.10 for the first phosphonic acid proton , significantly lower (stronger acid) than the carboxylic acid proton of salicylic acid (pKₐ ≈ 2.97) [1]. This approximately one log-unit difference means that at physiological pH (7.4) or common buffered aqueous conditions, the phosphonic acid will be more extensively deprotonated and carry a higher negative charge density than salicylic acid, fundamentally altering its solubility, protein binding, and membrane permeability profiles. The phosphonic acid's second and third dissociable protons further differentiate its buffering capacity and metal-chelation pH dependence from the monocarboxylic salicylic acid scaffold.

Acid dissociation constant pKₐ Protonation state Bioavailability prediction

Lipophilicity and Drug-Likeness Profile: (2-Hydroxyphenyl)phosphonic Acid vs. Salicylic Acid (Computed Comparator Data)

Computed physicochemical descriptors reveal that (2-hydroxyphenyl)phosphonic acid has an XLogP3-AA value of 0.2 and a topological polar surface area (TPSA) of 77.8 Ų [1]. In contrast, salicylic acid has an XLogP3 of 2.26 and a TPSA of 57.5 Ų [2]. The phosphonic acid is thus substantially more hydrophilic (Δ XLogP3 ≈ –2.06) and presents a larger polar surface area (Δ TPSA = +20.3 Ų). These computed differences indicate that the phosphonic acid will exhibit lower passive membrane permeability and higher aqueous solubility than salicylic acid, which can be advantageous for applications requiring restricted cellular penetration or preferential extracellular distribution.

Lipophilicity XLogP3 Polar surface area Drug-likeness ADME prediction

Coordination Chemistry Bifunctionality: Quantitative Stoichiometry Confirmed by Single-Crystal X-Ray Diffraction (Supporting Structural Evidence)

Single-crystal X-ray diffraction analysis of the copper(II) complex [Cu(H₂L1)₂(H₂O)₂] formed with (2-hydroxyphenyl)phosphonic acid (H₃L1) confirmed a defined coordination geometry: the copper atom adopts an axially elongated square bipyramid with oxygen atoms from the phenolic hydroxyl and monodeprotonated phosphonic groups occupying the equatorial plane, and water molecules at the apical positions [1]. This structurally authenticated 1:2 metal-to-ligand stoichiometry, driven by the ortho-hydroxyl/phosphonic acid bifunctional chelation, contrasts with the 1:1 or 1:2 carboxylate-only chelation modes typical of salicylic acid complexes. The crystallographically proven chelate ring size (six-membered) and geometry provide procurement-relevant certainty for applications where predictable coordination sphere architecture is required, such as in the design of metal-organic frameworks or targeted metallodrugs.

X-ray crystallography Coordination geometry Bifunctional ligand Structure–activity relationship

Priority Application Scenarios for (2-Hydroxyphenyl)phosphonic Acid (CAS 53104-46-4) Based on Quantitative Differentiation Evidence


Copper(II)-Selective Extraction and Radiopharmaceutical Ligand Design Leveraging Defined Stability Constants

The experimentally determined Cu²⁺ stability constants and protonation constants for (2-hydroxyphenyl)phosphonic acid—quantitatively distinct from those of salicylic acid (log K₁ difference of ~2.5 units) [1]—make this compound a rationally selectable ligand for copper-selective extraction systems and ⁶⁴Cu/⁶⁷Cu radiopharmaceutical chelator design. The phosphonic acid's weaker Cu²⁺ binding, combined with its higher acidity (pKₐ ≈ 1.93 vs. 2.97 for salicylic acid) , enables copper release under milder pH conditions, a property exploited in the development of 2-hydroxyphenylphosphonate-based lithium-selective extraction systems co-formulated with TOPO [2]. The crystallographically authenticated [Cu(H₂L1)₂(H₂O)₂] complex structure [3] provides the atomic-level geometry needed for computational docking studies and structure-based chelator optimisation.

High-Temperature Polymer and Metal-Organic Framework Synthesis Requiring Thermal Stability Beyond Salicylic Acid

With an experimentally measured melting point of 178–179 °C—exceeding both salicylic acid (158–161 °C) and phenylphosphonic acid (162–165 °C) [1][2]—(2-hydroxyphenyl)phosphonic acid is the preferred monomer for condensation polymerisations and solvothermal metal-organic framework (MOF) syntheses conducted at elevated temperatures. The phosphonic acid group's thermal and hydrolytic stability, combined with the ortho-hydroxyl's capacity for additional cross-linking, enables the construction of porous frameworks with superior hydrothermal robustness compared to carboxylate-based MOF linkers. This thermal advantage directly reduces decomposition losses during procurement, storage, and reactor-scale processing.

Phosphoryl Salicylic Acid Analogue in Analgesic Lead Optimisation Requiring Moderated Potency

The 2018 head-to-head pharmacological study established that (2-hydroxyphenyl)phosphonic acid possesses significantly lower analgesic activity than its phosphinic acid analogue (which has an LD₅₀ of 3500 mg·kg⁻¹) [1]. This quantitative activity gradient makes the phosphonic acid the appropriate choice in medicinal chemistry programmes where a moderated analgesic response is therapeutically desirable—for example, in combination therapies where excessive COX-pathway inhibition must be avoided, or in pro-drug strategies where the phosphonic acid serves as a stable, low-activity carrier that is metabolically activated in target tissues. The phosphonic acid's non-hydrolysable P–C bond further distinguishes it from the P–H bond of phosphinic acids, which is susceptible to oxidative metabolism.

Hydrophilic Chelator for Extracellular Metal Sequestration in Biological Model Systems

The computed physicochemical profile of (2-hydroxyphenyl)phosphonic acid—XLogP3 = 0.2 versus 2.26 for salicylic acid, and TPSA = 77.8 Ų versus 57.5 Ų [1]—defines it as a markedly more hydrophilic chelator with restricted passive membrane permeability. This profile is advantageous for studies requiring exclusive extracellular metal ion sequestration without confounding intracellular effects. The compound's high aqueous solubility (in its deprotonated salt forms) also simplifies formulation of homogeneous assay solutions at millimolar concentrations for biochemical and cell-based experiments, reducing the need for organic co-solvents that can introduce cytotoxicity artefacts.

Quote Request

Request a Quote for (2-Hydroxyphenyl)phosphonic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.